molecular formula C9H9N3O B3263086 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine CAS No. 3663-38-5

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B3263086
CAS No.: 3663-38-5
M. Wt: 175.19 g/mol
InChI Key: KDFPLANNPDPZTN-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and an amine group at position 4. The 1,2,4-oxadiazole scaffold is known for its stability and versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPLANNPDPZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264759
Record name 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-38-5
Record name 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine, like other oxadiazole derivatives, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and properties of the compound, including its size, charge, and functional groups. These interactions could involve binding to active sites or allosteric sites of enzymes, influencing their activity.

Cellular Effects

The effects of this compound on cells would likely depend on its specific biochemical properties and interactions. It could potentially influence cell function by modulating signaling pathways, altering gene expression, or affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound would depend on its specific biochemical interactions. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound could vary with different dosages. Lower dosages might have subtle effects or threshold effects, while higher dosages could potentially cause toxic or adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its specific properties and interactions. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound would depend on its specific properties and interactions. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Biological Activity

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this oxadiazole derivative.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles have been recognized for their broad range of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The structural versatility of oxadiazoles allows for modifications that enhance their pharmacological profiles. The presence of the oxadiazole ring system is known to contribute to the bioactivity of these compounds by interacting with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study involving various oxadiazole derivatives showed that compounds similar to this compound displayed potent activity against multiple cancer cell lines. For instance:

CompoundCancer Cell Lines TestedGrowth Inhibition (%)
This compoundMDA-MB-435 (melanoma)62.61
K-562 (leukemia)39.77
HCT-15 (colon cancer)34.27

These results indicate that this compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be in the range of 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed that the compound may modulate key signaling pathways and enzymatic activities within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may bind to receptors that regulate cellular processes such as apoptosis and cell cycle progression.

Further investigations are required to elucidate the precise molecular interactions and pathways influenced by this compound.

Case Studies

Case Study 1: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute (NCI), several oxadiazole derivatives were evaluated for their anticancer potential. The study highlighted that derivatives similar to this compound exhibited significant cytotoxicity against a panel of cancer cell lines including breast and colon cancers.

Case Study 2: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of oxadiazole derivatives reported that compounds bearing the 1,2,4-oxadiazole moiety showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.

Comparison with Similar Compounds

Fluorophenyl vs. Methylphenyl

  • Purity: ≥95%; Price: 194.00–1,718.00 € . Compared to the methylphenyl analog, fluorination may increase lipophilicity and alter electronic properties.

Trifluoromethylphenyl Derivatives

  • 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine: The trifluoromethyl group is strongly electron-withdrawing, improving thermal and oxidative stability. Applications: Potential in agrochemicals and pharmaceuticals due to enhanced resistance to degradation .

Bromophenyl Derivatives

  • 3-(3-Bromophenyl)-1,2,4-oxadiazol-5-amine (CAS 1225597-46-5):
    • Bromine substitution enables further functionalization via cross-coupling reactions.
    • Molecular Weight : 240.06 g/mol .

Positional Isomerism

3-Methylphenyl vs. 4-Methylphenyl

  • No melting point data available, unlike the 4-methyl analog (mp 144–146°C for N-cyclohexyl derivative) .

Oxadiazole Ring Isomerism

  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine :
    • 1,3,4-oxadiazole isomer exhibits a distinct hydrogen-bonding network (N–H⋯N interactions) and planar geometry, influencing solid-state properties.
    • Crystal Data : R-factor = 0.045; space group P2₁/c .

Additional Functional Groups

Thiazole-Fused Derivatives

  • Molecular Formula: C₁₃H₁₂N₄OS .

Triazole-Oxadiazole Hybrids

  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (CAS 892774-12-8):
    • The triazole moiety adds hydrogen-bonding sites, improving solubility and biological interactions.
    • Application : Explored in energetic materials for high thermal stability (e.g., detonation performance comparable to RDX) .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Feature Reference
N-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine C₁₅H₁₈N₃O 144–146 Cyclohexyl substituent
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine C₉H₈FN₃O N/A Fluorine-enhanced stability
5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine C₁₀H₁₁N₃O₂ N/A Phenoxymethyl linker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Reactant of Route 2
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine

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